3-Fluorobenzyl isocyanate is an aromatic organic compound belonging to the class of isocyanates. It is a derivative of benzyl isocyanate with a fluorine atom substituted at the third position of the benzene ring. While not naturally occurring, it finds use as a chemical intermediate in various scientific research applications [].
The key feature of 3-fluorobenzyl isocyanate is its structure (FC6H4CH2NCO) []. It consists of a benzene ring with a fluorine atom attached at the third position. A methylene bridge (CH2) connects the benzene ring to an isocyanate group (NCO). The isocyanate group is highly reactive due to the presence of a carbon-nitrogen double bond and a lone pair of electrons on the nitrogen atom [].
3-Fluorobenzyl isocyanate is primarily used as a reactant in organic synthesis. Its key reaction is the addition to nucleophiles, where the isocyanate group reacts with compounds containing electron-donating groups. Here are some examples:
FC6H4CH2NCO + RNH2 -> FC6H4CH2NHC(O)NR (Substituted urea)
FC6H4CH2NCO + ROH -> FC6H4CH2NHC(O)OR (Carbamate)
3-fluorobenzyl isocyanate is not a biological compound and does not have a known mechanism of action in living organisms.
3-Fluorobenzyl isocyanate is likely to share the hazards associated with other isocyanates:
Irritant;Health Hazard